Methyl (3R)-3-hydroxyhex-5-enoate is an organic compound notable for its chiral properties and significance in synthetic organic chemistry. It serves as an important precursor in the synthesis of various biologically active compounds, particularly mevinic acid analogues, which are relevant in the pharmaceutical industry for their cholesterol-lowering effects.
Source: This compound can be derived from methyl 3-oxohex-5-enoate through a selective reduction process, often utilizing biological methods such as yeast reduction to achieve high enantiomeric purity.
Classification: Methyl (3R)-3-hydroxyhex-5-enoate belongs to the class of hydroxy esters and is characterized by its hydroxy group (-OH) attached to the third carbon of a hexenoate chain. Its molecular formula is C8H14O3, and it features a double bond between the fifth and sixth carbons.
The synthesis of methyl (3R)-3-hydroxyhex-5-enoate can be achieved through several methods:
The typical reaction conditions for the yeast reduction include:
Methyl (3R)-3-hydroxyhex-5-enoate has a defined molecular structure characterized by:
The compound exhibits specific NMR signals indicative of its structure:
These signals correspond to protons on the double bond and those adjacent to the hydroxy and ester functional groups .
Methyl (3R)-3-hydroxyhex-5-enoate participates in various chemical reactions, primarily as a precursor in synthetic pathways:
For lactonization, typical conditions might involve:
The mechanism of action for methyl (3R)-3-hydroxyhex-5-enoate primarily relates to its role as a building block in synthesizing bioactive molecules:
Methyl (3R)-3-hydroxyhex-5-enoate is characterized by its reactivity due to the presence of functional groups:
Methyl (3R)-3-hydroxyhex-5-enoate finds applications primarily in:
Baker’s yeast (Saccharomyces cerevisiae) reduces methyl 3-oxohex-5-enoate to methyl (3R)-3-hydroxyhex-5-enoate with 78% enantiomeric excess (ee). This biocatalytic process exploits endogenous dehydrogenases within the yeast’s peroxisomal multifunctional enzyme type 2 (MFE-2), particularly domain B, which exhibits high activity toward short-chain β-keto esters. Optimization studies reveal that reaction parameters such as:
Table 1: Enzymatic Synthesis of Methyl (3R)-3-hydroxyhex-5-enoate
Method | Catalyst | ee (%) | Conv. (%) | Key Conditions |
---|---|---|---|---|
Baker’s yeast reduction | S. cerevisiae | 78 | >90 | Aqueous buffer, 30°C, 24 h |
Ketoreductase A1C | Engineered KRED | >99 | >99 | Phosphate buffer (pH 6.9), 5–8°C |
Ketoreductase 119 | Engineered KRED | >99 | >99 | Phosphate buffer (pH 6.9), 5–8°C |
Methyl 3-oxohex-5-enoate is synthesized via a Barbier reaction between allyl bromide and methyl acetoacetate under zinc mediation. This one-step coupling avoids side products typical of Grignard or Claisen condensations. The substrate’s structural features enable efficient yeast reduction:
Ketoreductases (KREDs) offer superior enantiocontrol (>99% ee) compared to whole-cell yeast. NADPH-dependent enzymes (e.g., KRED A1C, 119) reduce methyl 3-oxohex-5-enoate at 5–8°C in phosphate buffer (pH 6.9), suppressing non-enzymatic substrate isomerization. Key advantages include:
The C5 alkene and β-hydroxy ester groups in methyl (3R)-3-hydroxyhex-5-enoate enable diverse transformations:
Iodolactonization with I₂ in THF furnishes iodinated lactones (e.g., 25, 26), precursors to mevinic acid cores [1] [3].
Ozonolysis-Wittig Homologation:Ozone cleavage of the C5–C6 alkene generates an aldehyde, which undergoes Wittig reaction with Ph₃P=CHCO₂Me to extend the chain. Subsequent selenolactonization and dehydration afford (6R)-(+)-goniothalamin or its (6S) enantiomer [3] [4].
Table 2: Functionalization Products from Methyl (3R)-3-hydroxyhex-5-enoate
Reaction | Reagents/Conditions | Product | Application |
---|---|---|---|
Selenolactonization | PhSeCl, NaHCO₃; then H₂O₂ | Valerolactones 18, 19 | Mevinic acid analogues |
Iodolactonization | I₂, THF, 0°C | Iodolactones 25, 26 | Mevinic acid analogues |
Ozonolysis/Wittig | 1. O₃; 2. Ph₃P=CHCO₂Me | α,β-Unsaturated ester | Goniothalamin synthesis |
Abbreviations: ee = enantiomeric excess; conv. = conversion; KRED = ketoreductase; GDH = glucose dehydrogenase.
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